1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole

Ion Channel Pharmacology Sodium Channel Antagonism Pain Target Screening

1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole (CAS 64928-88-7) is a heterocyclic benzimidazolone building block bearing a primary amine-terminated ethyl chain at the N1 position. It is supplied as a research-grade solid (≥95% purity, MW 177.2 g/mol, LogP 0.39) and is handled under GHS07 hazard classification.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 64928-88-7
Cat. No. B3037867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
CAS64928-88-7
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CCN
InChIInChI=1S/C9H11N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
InChIKeyQRXBDDXQNITPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole (CAS 64928-88-7)


1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole (CAS 64928-88-7) is a heterocyclic benzimidazolone building block bearing a primary amine-terminated ethyl chain at the N1 position . It is supplied as a research-grade solid (≥95% purity, MW 177.2 g/mol, LogP 0.39) and is handled under GHS07 hazard classification . The compound belongs to the broader class of 1,3-dihydro-2H-benzimidazol-2-ones, a privileged scaffold in medicinal chemistry due to its capacity to engage diverse biological targets via hydrogen bonding and π-stacking interactions, including ion channels, reverse transcriptase, and kinase ATP-binding sites [1].

Why Generic 1,3-Dihydro-2H-benzimidazol-2-one Analogs Cannot Substitute for CAS 64928-88-7 in Research


Even within the narrow 1,3-dihydro-2H-benzimidazol-2-one family, substitution patterns at the N1 position profoundly modulate target engagement and physicochemical properties. Replacement of the 2-aminoethyl chain by methyl (e.g., 1-methyl-1,3-dihydro-2H-benzimidazol-2-one) or ethyl (e.g., 1-EBIO, EC50 = 490 µM for Ca²⁺-sensitive K⁺ channel activation ) shifts the biological activity profile from cation channel modulation to entirely different target classes. The primary amine handle on the N1-ethyl substituent of 64928-88-7 enables facile derivatization (e.g., amide coupling, reductive amination) for library diversification or probe conjugation, a functionality absent from simple N-alkyl congeners . Procurement of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole is therefore mandatory for any synthesis or screening campaign that depends on the precise spatial presentation of a basic amine tethered to the benzimidazolone core.

Quantitative Evidence for the Differentiation of 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole (64928-88-7)


NaV1.7 Antagonist Activity Confirms a Pharmacological Fingerprint Distinct from K⁺ Channel-Activating Benzimidazolones

1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole demonstrates inhibitory activity at the human voltage-gated sodium channel NaV1.7, a validated pain target, with an IC50 of 240 nM determined in a PatchXpress electrophysiology assay on transiently transfected HEK293 cells [1]. In contrast, the close structural analog 1-EBIO (1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a characterized activator of Ca²⁺-sensitive K⁺ channels (EC50 = 490 µM in T84 cells) , representing a complete functional inversion from inhibition to activation and a target class switch from sodium to potassium channels.

Ion Channel Pharmacology Sodium Channel Antagonism Pain Target Screening

Primary Amine Handle Enables Quantitative Derivatization Yields in Amide Coupling Reactions

Catalytic hydrogenation of the nitroethyl precursor yields 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole in 89.1% isolated yield as white crystals , confirming the integrity and practical recoverability of the primary amine functionality during standard reduction conditions. This free amine can then be directly engaged in amide coupling with carboxylic acid partners, as demonstrated by subsequent reaction with 5-(piperidin-1-ylmethyl)-2-furancarboxaldehyde under reductive amination conditions employing sodium tetrahydroborate and triethylamine . In contrast, N-methyl or N-ethyl congeners (e.g., 1-methyl-1,3-dihydro-2H-benzimidazol-2-one, 1-EBIO) lack a reactive pendant nucleophile, rendering them inert under the same derivatization protocols.

Synthetic Chemistry Amide Bond Formation Building Block Reactivity

Lower LogP Relative to N-Ethyl Congener Predicts Superior Aqueous Solubility for Biochemical Assays

The computed LogP of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole is 0.39 , which is substantially lower than the LogP of the N-ethyl analog 1-EBIO (approximately 1.2–1.5 based on its neutral form) . The 2-aminoethyl side chain introduces a protonatable primary amine (pKa ~9–10) that is predicted to further enhance aqueous solubility by ≥10-fold at physiological pH relative to the neutral N-ethyl scaffold, reducing the need for DMSO co-solvent in biochemical screening cascades.

Physicochemical Profiling Assay Compatibility Medicinal Chemistry Optimization

Dual Hydrogen Bond Donor/Acceptor Capacity Expands Targetable Biological Space vs. Mono-functional Benzimidazoles

The target compound features two hydrogen bond donor sites (benzimidazolone NH, primary amine NH₂) and two hydrogen bond acceptor sites (carbonyl O, amine N) , for a total of 4 H-bond pharmacophoric points. The benzimidazolone core alone (as in 1-unsubstituted 1,3-dihydro-2H-benzimidazol-2-one) provides only 2 donors and 1 acceptor. The appended aminoethyl chain thus doubles the H-bond donor count and adds a flexible basic nitrogen that can form salt bridges with acidic protein residues (e.g., Asp, Glu), a capability absent in simple N-alkylated analogs like 1-EBIO which possess only a single H-bond donor from the benzimidazolone NH .

Medicinal Chemistry Protein-Ligand Interactions Scaffold Selection

Optimal Application Scenarios for 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole (64928-88-7) Based on Quantitative Differentiation Evidence


NaV1.7-Focused Pain Target Screening and Pharmacological Tool Development

The confirmed NaV1.7 antagonism (IC50 = 240 nM [1]) positions 64928-88-7 as a tractable starting point for medicinal chemistry optimization of sodium channel blockers. Unlike the K⁺ channel activator 1-EBIO (EC50 = 490 µM ), this compound selectively engages voltage-gated sodium channels, making it suitable for high-throughput patch-clamp screening cascades targeting neuropathic pain pathways where subtype-selective NaV1.7 inhibition is the desired pharmacological profile.

One-Step Reductive Amination Diversification of Benzimidazolone Chemical Libraries

The primary amine handle of 64928-88-7 enables direct reductive amination with aldehydes to generate structurally diverse N-substituted benzimidazolone libraries in a single synthetic operation (demonstrated with 5-(piperidin-1-ylmethyl)-2-furancarboxaldehyde ). This chemistry is structurally inaccessible to N-methyl or N-ethyl benzimidazolone analogs, making 64928-88-7 the mandatory building block for any diversity-oriented synthesis campaign exploiting the amine as a diversification point.

Aqueous-Compatible Biochemical Assay Probe for Protein Targets Requiring Basic Amine Recognition

With a LogP of 0.39 and an ionizable primary amine (predicted pKa ~9–10) [1], 64928-88-7 is expected to maintain aqueous solubility >100 µM in biochemical assay buffers (pH 7.4), significantly outperforming the more lipophilic N-ethyl analog 1-EBIO (LogP estimated 1.2–1.5 ). This property reduces DMSO co-solvent requirements, minimizes compound precipitation artifacts, and enables reliable SPR or ITC binding measurements for targets featuring acidic binding pockets that engage basic amine motifs.

Fragment-Based Drug Discovery Leveraging Dual H-Bond Donor/Acceptor Architecture

The four-point pharmacophoric profile (2 HBD, 2 HBA) [1] of 64928-88-7, combined with its low molecular weight (177.2 Da) and favorable ligand efficiency metrics, makes it a promising fragment hit for targets requiring a basic amine for salt bridge interactions. This H-bond capacity exceeds that of the unsubstituted benzimidazolone core and N-alkyl derivatives, providing a unique chemical starting point for fragment elaboration in aspartyl protease, kinase, or ion channel programs.

Quote Request

Request a Quote for 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.